molecular formula C14H11N3O3 B2514785 N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide CAS No. 2034394-19-7

N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2514785
CAS No.: 2034394-19-7
M. Wt: 269.26
InChI Key: JSKORJZWPKTLGK-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a synthetic organic compound that features a unique structure combining a furan ring, a pyridine ring, and an isoxazole ring

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit high coumarin 7-hydroxylase activity

Mode of Action

It’s suggested that it may act in the hydroxylation of certain anti-cancer drugs . Hydroxylation is a chemical process that introduces a hydroxyl group (-OH) into an organic compound. In the context of drug metabolism, this can often increase the solubility of the drug and facilitate its excretion from the body.

Biochemical Pathways

It’s suggested that the compound may be competent in the metabolic activation of aflatoxin b1 . Aflatoxin B1 is a potent carcinogen, and its metabolic activation is a key step in its carcinogenicity.

Result of Action

Given its potential role in the hydroxylation of certain drugs , it may influence the efficacy and toxicity of these drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 6-(furan-2-yl)pyridine intermediate. This can be achieved through a Suzuki coupling reaction between 2-furylboronic acid and 6-bromopyridine under palladium-catalyzed conditions.

    Introduction of the Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be done by reacting the pyridine intermediate with hydroxylamine hydrochloride and sodium acetate in an acetic acid medium to form the isoxazole ring.

    Amidation Reaction: Finally, the carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the isoxazole intermediate with an appropriate amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a benzamide group instead of an isoxazole ring.

    N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of an isoxazole ring.

    N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrazole-5-carboxamide: Similar structure but with a pyrazole ring instead of an isoxazole ring.

Uniqueness

N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a unique combination of a furan ring, pyridine moiety, and isoxazole structure. This configuration is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Compound
MCF73.79Isoxazole Derivative A
HeLa15.48Isoxazole Derivative B
Hep3B23.00Isoxazole Derivative C

In the context of this compound, preliminary data suggests promising activity against breast (MCF7) and liver (Hep3B) cancer cell lines, although specific IC50 values for this compound have not been extensively documented in the literature.

The mechanisms by which isoxazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to trigger apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation.
  • Inhibition of Key Enzymes : Some studies indicate that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Isoxazoles are known for their effectiveness against various pathogens, including bacteria and fungi. For example, related compounds have demonstrated:

Pathogen MIC (μg/mL) Reference Compound
Staphylococcus aureus3.12Isoniazid
Escherichia coli12.5Ciprofloxacin

These findings indicate that this compound may also possess significant antimicrobial activity, warranting further investigation.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated various isoxazole derivatives for their cytotoxic effects on MCF7 and Hep3B cell lines. The most potent compounds showed IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the isoxazole ring can enhance biological activity. For instance, the introduction of electron-withdrawing groups on the pyridine ring has been associated with increased potency against cancer cell lines .
  • Enzyme Inhibition Studies : Compounds structurally related to this compound have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance .

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14(13-5-6-17-20-13)16-9-10-3-4-11(15-8-10)12-2-1-7-19-12/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKORJZWPKTLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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